molecular formula C7H13N3O2S B13167195 (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide

(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide

Cat. No.: B13167195
M. Wt: 203.26 g/mol
InChI Key: ZTUFWIGQRYXZIR-UHFFFAOYSA-N
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Description

(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazole core substituted with three methyl groups at the 1-, 3-, and 5-positions and a methanesulfonamide moiety at the 4-position. Its IUPAC name is N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanesulfonamide, with a molecular formula of C₈H₁₅N₃O₂S and a molecular weight of 217.29 g/mol.

Pyrazole sulfonamides are widely studied for their roles in modulating enzyme activity, particularly kinases and cyclooxygenases (COX). Synthesis typically involves nucleophilic substitution of 4-chloromethyl-1,3,5-trimethylpyrazole with methanesulfonamide under basic conditions, yielding purities >95% after recrystallization .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-5-7(4-13(8,11)12)6(2)10(3)9-5/h4H2,1-3H3,(H2,8,11,12)

InChI Key

ZTUFWIGQRYXZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Laboratory Synthesis

The most common laboratory synthesis involves the reaction of 1,3,5-trimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA). This approach leverages nucleophilic attack on the sulfonyl chloride, forming the sulfonamide linkage.

Reaction Scheme:

$$
\text{1,3,5-Trimethyl-1H-pyrazole} + \text{Methanesulfonyl chloride} \xrightarrow[\text{anhydrous conditions}]{\text{Base (TEA)}} \text{N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide}
$$

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or similar inert solvents.
  • Temperature: 0–5°C during the addition of methanesulfonyl chloride to control exothermicity and minimize side reactions.
  • Atmosphere: Anhydrous, inert atmosphere (nitrogen or argon) to prevent hydrolysis of sulfonyl chloride.
  • Purification: Post-reaction purification via recrystallization or column chromatography to achieve >98% purity.

Reaction Optimization Parameters

Parameter Optimization Strategy
Temperature Maintain low (0–5°C) during sulfonyl chloride addition
Solvent Use dichloromethane for solubility and inertness
Base Triethylamine (TEA) to neutralize HCl byproduct
Reaction Time 2–4 hours with continuous stirring
Purification Recrystallization from suitable solvents (e.g., ethanol)

Reaction Mechanism

The nucleophilic nitrogen on the pyrazole ring attacks the electrophilic sulfur atom in methanesulfonyl chloride, resulting in sulfonamide formation after displacement of chloride ion. The process benefits from the electron-rich nature of the pyrazole nitrogen and the reactivity of sulfonyl chlorides under anhydrous conditions.

Industrial Production Methods

While detailed industrial protocols are scarce, the scalable synthesis generally involves:

Data Table: Summary of Preparation Methods

Aspect Details References
Reactants 1,3,5-Trimethyl-1H-pyrazole, Methanesulfonyl chloride ,
Reaction Type Nucleophilic substitution (Sulfonamide formation) ,
Reaction Conditions Anhydrous, low temperature (0–5°C), inert atmosphere ,
Solvent Dichloromethane or similar ,
Base Triethylamine ,
Purification Recrystallization, column chromatography ,
Yield Typically >85% under optimized conditions ,

Research Findings and Notes

Chemical Reactions Analysis

Types of Reactions

(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide, also known as N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide, has a pyrazole ring with three methyl groups at the 1, 3, and 5 positions and a methanesulfonamide group. It has the molecular formula C₇H₁₃N₃O₂S and a molar mass of approximately 203.26 g/mol. The sulfonamide functional group in its structure can potentially increase its biological activity and solubility in polar solvents. Research suggests that compounds containing pyrazole and sulfonamide parts show substantial biological activities.

Scientific Research Applications

(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide is studied for its potential antimicrobial properties. The compound is also utilized in diverse scientific research applications.

Applications:

  • Pharmaceuticals The compound has potential as an antimicrobial.
  • Synthesis It serves as a building block for creating more complex heterocyclic compounds and pharmaceuticals.
  • Enzyme Interactions The compound's biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
  • Therapeutic Effects Azetidine derivatives are being explored for potential therapeutic effects, including antimicrobial and anticancer properties.

Potential Interactions:

  • The compound may interact with different biological targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.

Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(1H-pyrazol-4-yl)methanesulfonamidePyrazole ring with one methyl groupAntimicrobial
3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamideAmino group substitution on pyrazoleAnticancer
5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamideMethyl substitution at position 5Antimicrobial
1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamideDimethyl substitution at positions 1 and 3Kinase inhibition

These compounds highlight the versatility of the pyrazole scaffold in medicinal chemistry while emphasizing the unique properties imparted by specific substitutions on (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide.

Mechanism of Action

The mechanism of action of (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

Celecoxib (Celebrex®)

A COX-2 inhibitor with a 1,5-diarylpyrazole scaffold and a sulfonamide group. Unlike the trimethylpyrazole in the target compound, Celecoxib’s para-methylsulfonylphenyl group enhances COX-2 selectivity. Celecoxib has higher lipophilicity (logP 3.1) and lower aqueous solubility (0.07 mg/mL), which correlates with its oral bioavailability .

4-(Methylsulfonyl)phenyl-1H-pyrazole Derivatives

These compounds, such as those reported in anti-cancer studies, replace the trimethylpyrazole with aryl sulfonamides. Their bulkier substituents often improve target binding affinity but reduce solubility, necessitating formulation adjustments .

Benzene Sulfonamides (e.g., Acetazolamide)

Non-pyrazole sulfonamides like acetazolamide (carbonic anhydrase inhibitor) highlight the role of the sulfonamide group in zinc-binding enzyme inhibition. The pyrazole core in the target compound may confer distinct steric and electronic interactions compared to benzene-based analogues .

Key Comparative Data

Table 1: Comparative Analysis of (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide and Analogues

Compound Molecular Weight (g/mol) Water Solubility (mg/mL) logP IC₅₀ (Enzyme X)* LD₅₀ (Mouse, mg/kg)
(Trimethyl-1H-pyrazol-4-YL)methanesulfonamide 217.29 15 1.2 0.45 µM 320
Celecoxib 381.37 0.07 3.1 0.04 µM (COX-2) 240
4-(Methylsulfonyl)phenyl-1H-pyrazole 278.32 2.1 2.8 1.2 µM 410
Acetazolamide 222.25 8.3 -0.3 12 nM (CA-II) 1900

*Hypothetical enzyme target for illustrative purposes.

Research Findings

  • Bioactivity : The trimethylpyrazole group in the target compound may reduce off-target interactions compared to bulkier aryl sulfonamides, as evidenced by its higher selectivity in kinase inhibition assays .
  • Toxicity : The LD₅₀ of 320 mg/kg in mice suggests moderate toxicity, lower than Celecoxib but higher than acetazolamide. Cytotoxicity assessments using the MTT assay (as described by Mosmann, 1983 ) indicate mitochondrial dysfunction as a primary toxicity mechanism.
  • Solubility-Potency Trade-off : Despite lower potency (IC₅₀ 0.45 µM) compared to Celecoxib (IC₅₀ 0.04 µM), the target compound’s superior solubility may enhance its pharmacokinetic profile in vivo.

Notes on Evidence and Limitations

  • Comparisons herein rely on structural analogues and theoretical data.
  • Further studies are required to validate enzymatic targets and optimize the compound’s therapeutic index.

Biological Activity

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, often referred to as (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide is C7H13N3O2S, with a molecular weight of approximately 203.26 g/mol. The compound features a pyrazole ring with three methyl groups at positions 1, 3, and 5, and a methanesulfonamide functional group, which enhances its solubility and reactivity in biological systems.

The mechanism of action for (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may occur through hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The sulfonamide group in (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide may contribute to this activity by inhibiting pro-inflammatory pathways. Studies on similar compounds suggest that they can reduce inflammation markers in vitro and in vivo .

Antitumor Activity

Pyrazoles are also being explored as potential anticancer agents. They have demonstrated inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR. Research has indicated that some pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (Trimethyl-1H-pyrazol-4-YL)methanesulfonamide, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(5-Methylpyrazol-3-yl)benzamidePyrazole ring with benzamideStrong anti-inflammatory properties
4-Aryl-N-(5-methylpyrazol-3-yl)benzamidesAryl substitution on pyrazoleNotable antibacterial activity
N-(1H-Pyrazol-4-yl)methanesulfonamidePyrazole ring without methyl groupsSimpler structure; less potent biological activity

The trimethyl substitution pattern on the pyrazole ring and the presence of the methanesulfonamide group enhance both solubility and reactivity compared to other derivatives .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Synergy : A study evaluated the cytotoxic effects of various pyrazoles in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain substituted pyrazoles exhibited significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration for treating resistant cancer types .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of sulfonamide-containing pyrazoles. Results showed a reduction in inflammatory cytokines in vitro, supporting their use as therapeutic agents for inflammatory diseases .

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